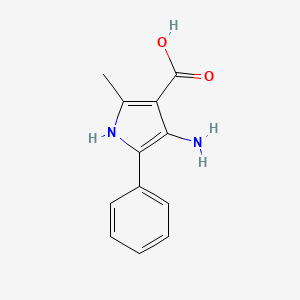![molecular formula C7H5N B12890464 Cyclopenta[b]pyrrole CAS No. 250-36-2](/img/structure/B12890464.png)
Cyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound characterized by a fused ring structure comprising a cyclopentane ring and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta[b]pyrrole can be synthesized through various methods. One notable approach involves a calcium(II)/copper(II) catalytic sequence, which enables the preparation of cyclopenta[b]pyrroles from furan and aniline derivatives . This method relies on an aza-Piancatelli/hydroamination sequence promoted by common calcium(II) and copper(II) salts. The reaction conditions, including the choice of solvent and the substitution pattern of the precursors, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of readily available starting materials and common catalytic systems makes these methods potentially adaptable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, a ZnCl2-catalyzed cascade reaction of enaminones with 2-furylcarbinols has been developed to synthesize functionalized this compound derivatives . This reaction proceeds under mild conditions and offers chemo- and diastereo-selective access to the desired products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of this compound derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound-2,3-diones, while reduction reactions can produce cyclopenta[b]pyrrolines.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]pyrrole and its derivatives have found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of cyclopenta[b]pyrrole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, modulating their activity to exert therapeutic effects. For example, certain this compound derivatives have been shown to inhibit kinase activity, thereby interfering with cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolo[1,2-a]quinoxalines
- Pyrrolo[1,2-a]pyrazines
- Cyclopenta[b]pyrrolines
Eigenschaften
CAS-Nummer |
250-36-2 |
|---|---|
Molekularformel |
C7H5N |
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
cyclopenta[b]pyrrole |
InChI |
InChI=1S/C7H5N/c1-2-6-4-5-8-7(6)3-1/h1-5H |
InChI-Schlüssel |
YEDVUDDWJVRKIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
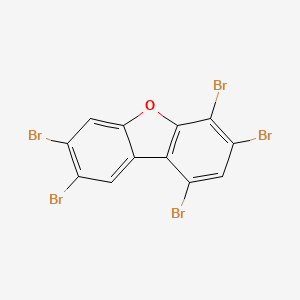
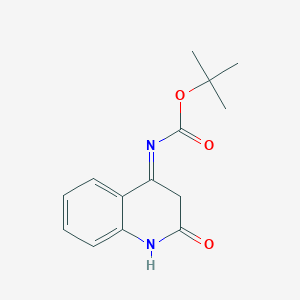
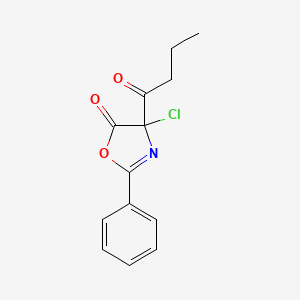
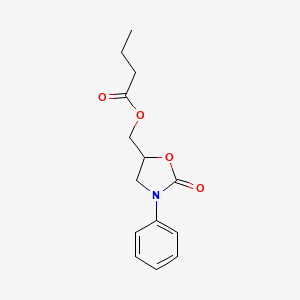
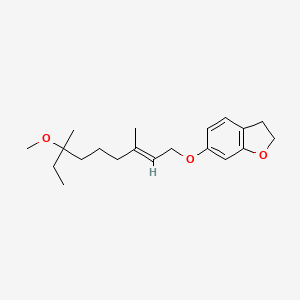

![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
